molecular formula C23H18N4O3 B2899885 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034274-08-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No. B2899885
CAS RN: 2034274-08-1
M. Wt: 398.422
InChI Key: XQQVILWYCHNMIC-UHFFFAOYSA-N
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Description

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a xanthene group, which is a tricyclic system consisting of two benzene rings bridged by a pyran ring . It also contains a 1,2,3-triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their coupling. The exact method would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The xanthene and triazine rings are both aromatic and would contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents and their positions. The xanthene and triazine rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents and their positions. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .

Scientific Research Applications

Anti-Alzheimer’s Disease Agent

This compound has been studied for its potential as an anti-Alzheimer’s agent. It exhibits excellent inhibitory activity against butyrylcholinesterase (BuChE) and moderate activity against acetylcholinesterase (AChE), which are enzymes associated with the progression of Alzheimer’s disease . For instance, one derivative, compound 8e, showed about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor .

Neuroprotective Activity

Derivatives of this compound have been evaluated for neuroprotective effects, particularly against oxidative stress-induced neuronal damage. This is crucial for preventing neurodegenerative disorders . Compound 6j, for example, demonstrated significant neuroprotective activity against H2O2-induced PC12 oxidative stress .

Molecular Modeling and Dynamics

The compound’s derivatives have been used in molecular modeling and dynamics studies to understand their interaction with cholinesterase enzymes. These studies help in the design of more effective inhibitors for enzymes related to neurodegenerative diseases .

Inhibitor Design

The compound’s structure has been utilized to design inhibitors that can interact with both the catalytic site and peripheral anionic site of AChE. This dual interaction is beneficial for increasing the efficacy of the inhibitors .

Pharmacokinetic Studies

Pharmacokinetic properties of the compound’s derivatives are being studied to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles, which is essential for developing effective drugs .

Drug Development for Dementia

Given its potential in treating Alzheimer’s disease, research is ongoing to develop drugs based on this compound for broader applications in dementia and cognitive impairment treatment strategies .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it might be of interest in fields like medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c28-22(24-13-14-27-23(29)15-7-1-4-10-18(15)25-26-27)21-16-8-2-5-11-19(16)30-20-12-6-3-9-17(20)21/h1-12,21H,13-14H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQVILWYCHNMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C5=CC=CC=C5N=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide

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